![molecular formula C10H17ClN4 B1488334 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine CAS No. 1248511-83-2](/img/structure/B1488334.png)
2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidin-4-amine core with a chlorine atom and a diethylaminoethyl group attached to the nitrogen atom.
Mécanisme D'action
Target of Action
It is known that this compound can be used as an alkylating reagent , which suggests that it may interact with various biological molecules, such as proteins or nucleic acids, by transferring an alkyl group to these targets.
Mode of Action
As an alkylating agent, 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine can form covalent bonds with its targets, leading to modifications in their structure and function . The exact mode of action would depend on the specific target and the context of the biochemical reaction.
Biochemical Pathways
Given its role as an alkylating agent, this compound could potentially influence a wide range of biochemical pathways, depending on the specific targets it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the context of the biochemical reaction. As an alkylating agent, it could potentially modify the structure and function of its targets, leading to various downstream effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidin-4-amine and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Comparaison Avec Des Composés Similaires
2-Chloro-N,N-diethylethylamine: Similar structure but lacks the pyrimidin-4-amine core.
2-Chlorotriethylamine: Similar diethylaminoethyl group but different core structure.
Uniqueness: 2-Chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine is unique due to its pyrimidin-4-amine core, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-15(4-2)8-7-12-9-5-6-13-10(11)14-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGBPSGYQNONER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)




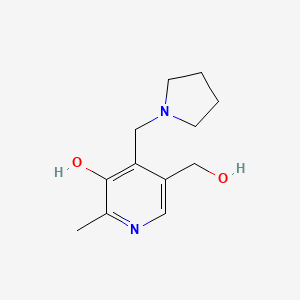

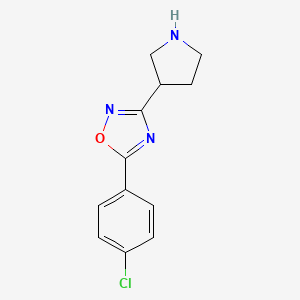
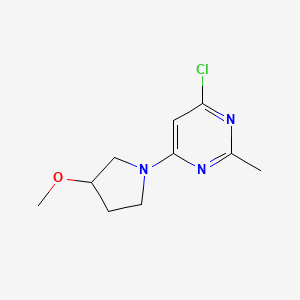
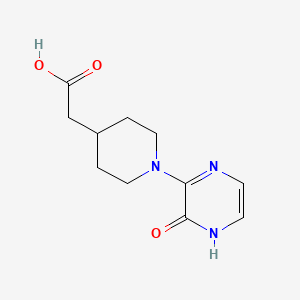
amine](/img/structure/B1488267.png)
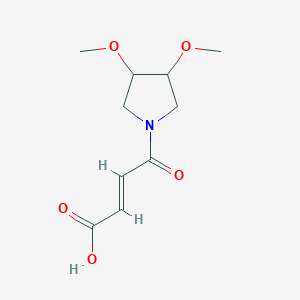
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

